molecular formula C16H13NO2S B8436477 2-(Benzo[b]thiophen-3-yl)-2-(phenylamino)acetic acid

2-(Benzo[b]thiophen-3-yl)-2-(phenylamino)acetic acid

Cat. No. B8436477
M. Wt: 283.3 g/mol
InChI Key: HPARWEGAXGBAIH-UHFFFAOYSA-N
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Patent
US08629160B2

Procedure details

Benzo[b]thiophen-3-ylboronic acid (387 mg, 2.17 mmol), aniline (202 mg, 2.17 mmol), and 2-oxoacetic acid hydrate (200 mg, 2.17 mmol) were dissolved in acetonitrile (12 ml) and then stirred at 100° C. under microwave irradiation for 1 hour. The solvent was evaporated, and the residue was dissolved in EtOAc and washed with sat.NaHCO3. 2N HCl was added to the aqueous phase until pH was about 7, and the product was extracted with EtOAc. The organic phase was dried with Na2SO4, filtered and evaporated to obtain 2-(benzo[b]thiophen-3-yl)-2-(phenylamino)acetic acid (295 mg, 48% yield).
Quantity
387 mg
Type
reactant
Reaction Step One
Quantity
202 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[C:4](B(O)O)[C:3]2[CH:9]=[CH:10][CH:11]=[CH:12][C:2]1=2.[NH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.O.O=[CH:22][C:23]([OH:25])=[O:24]>C(#N)C>[S:1]1[CH:5]=[C:4]([CH:22]([NH:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:23]([OH:25])=[O:24])[C:3]2[CH:9]=[CH:10][CH:11]=[CH:12][C:2]1=2 |f:2.3|

Inputs

Step One
Name
Quantity
387 mg
Type
reactant
Smiles
S1C2=C(C(=C1)B(O)O)C=CC=C2
Name
Quantity
202 mg
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
200 mg
Type
reactant
Smiles
O.O=CC(=O)O
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. under microwave irradiation for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in EtOAc
WASH
Type
WASH
Details
washed
ADDITION
Type
ADDITION
Details
2N HCl was added to the aqueous phase until pH was about 7
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1C2=C(C(=C1)C(C(=O)O)NC1=CC=CC=C1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 295 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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